NO Inhibition: HMGB1-IN-2 vs. HMGB1-IN-1
In the same study, compound 15 (HMGB1-IN-2) exhibited an IC50 of 20.2 μM for NO inhibition in RAW264.7 cells, while compound 6 (HMGB1-IN-1) showed superior potency with an IC50 of 15.9 μM [1]. Both compounds were derived from the same glycyrrhizin analogue series and tested under identical conditions. HMGB1-IN-2, despite slightly lower potency, demonstrates a distinct structural profile that may confer advantages in selectivity or pharmacokinetics (see Evidence Item 2).
| Evidence Dimension | NO inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 20.2 μM |
| Comparator Or Baseline | HMGB1-IN-1 (compound 6): IC50 = 15.9 μM |
| Quantified Difference | 1.27-fold lower potency (HMGB1-IN-2 vs. HMGB1-IN-1) |
| Conditions | RAW264.7 mouse macrophage cell line; anti-inflammatory assay measuring NO release |
Why This Matters
Direct comparative data enables researchers to select HMGB1-IN-2 when a slightly less potent but potentially more selective or structurally distinct tool compound is required for mechanistic studies.
- [1] Qiang X, Peng Y, Wang Z, Fu W, Li W, Zhao Q, He D. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury. Eur J Med Chem. 2023;258:115696. View Source
